
N-(2,6-Dimethylphenyl)-N'-morpholin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea group linked to a morpholine ring and a 2,6-dimethylphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to ensure optimal reaction rates.
Solvent: Common solvents used include acetonitrile or dichloromethane.
Catalysts: Catalysts are not typically required for this synthesis.
Industrial Production Methods
In industrial settings, the production of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products include N-(2,6-dimethylphenyl)-N’-morpholin-4-ylurea oxides.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.
Affect Cellular Processes: Through its chemical interactions, it can influence various cellular processes, including cell division and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: A local anesthetic with a similar 2,6-dimethylphenyl group.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacological properties.
Uniqueness
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea stands out due to its unique combination of a urea group and a morpholine ring, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
88302-28-7 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-3-5-11(2)12(10)14-13(17)15-16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,17) |
Clé InChI |
ZNCCQPLTPJTYMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)NN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


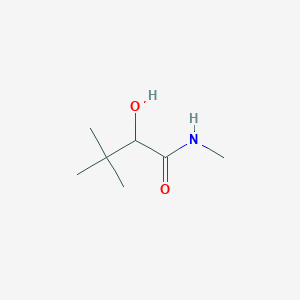
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
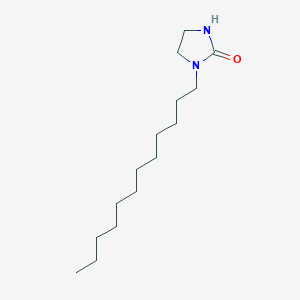
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
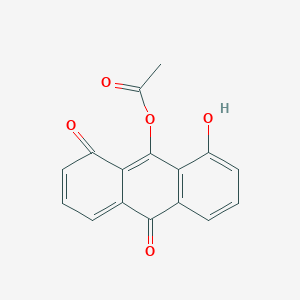
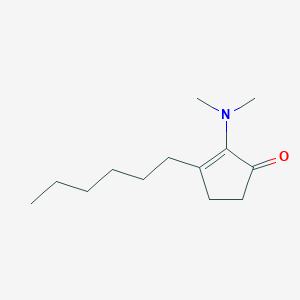
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

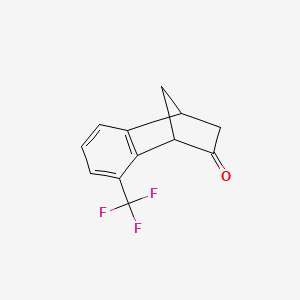
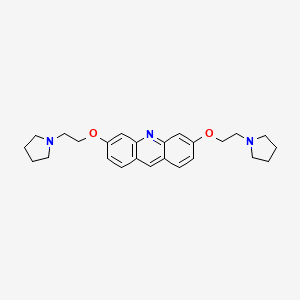
methyl}-1H-imidazole](/img/structure/B14402672.png)

